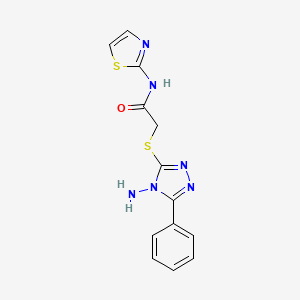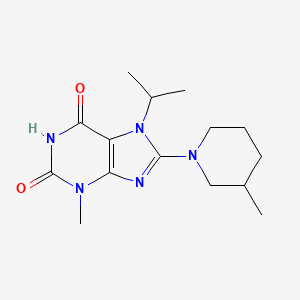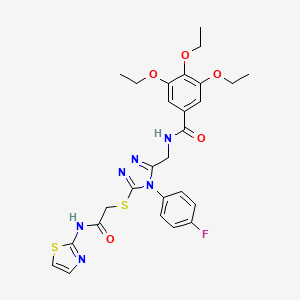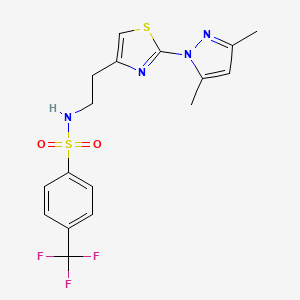
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic molecule that appears to be designed for biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, compounds with a thiazolyl moiety, such as those discussed in the first paper, have been evaluated for their selectivity and potency as β3-adrenergic receptor agonists, which are of interest in treating conditions like obesity and type 2 diabetes . The second paper discusses benzothiazole derivatives with antitumor activity, indicating the potential for heterocyclic compounds to exhibit significant biological effects .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the preparation of core structures followed by acetylation and further functionalization. For example, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides involves the preparation of the core thiazole structure, which is then acetylated and coupled with a phenoxypropanolamine moiety to yield the final compounds . Similarly, the synthesis of benzothiazole derivatives starts with the formation of the 2-(4-aminophenyl)benzothiazole structure, followed by acetylation and reaction with various heterocyclic rings . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like those mentioned in the papers is characterized by the presence of multiple ring systems that include nitrogen and sulfur atoms. These heteroatoms contribute to the compounds' electronic properties and can influence their interaction with biological targets. The presence of an amino group and an acetamide linkage is common in these structures, which may be important for their biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds typically include acetylation and various coupling reactions to introduce different substituents into the heterocyclic core. For instance, the final compounds in the second paper were obtained by reacting amide compounds with mercapto(benz)imidazole/benzothiazole/benzoxazole derivatives in the presence of potassium carbonate . These reactions are crucial for the diversification of the molecular structure and the optimization of biological activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide are not provided, related compounds typically exhibit properties that are influenced by their heterocyclic and aromatic structures. These properties can include solubility in various solvents, melting points, and stability under different conditions. The presence of functional groups such as amides and thiols can also affect the compounds' reactivity and interaction with biological molecules .
Scientific Research Applications
Synthesis and Antitumor Activity
Research has demonstrated the synthesis of various derivatives bearing different heterocyclic ring systems, including 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide, to evaluate their antitumor activities. A significant focus has been on their potential against a wide range of human tumor cell lines, indicating some derivatives' considerable anticancer activity against specific cancer cell lines (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Antimicrobial Activity
Compounds derived from this chemical structure have also been synthesized and tested for their antimicrobial activity. Studies involving novel sulphonamide derivatives, for instance, have shown good antimicrobial properties, highlighting the potential of these compounds in combating microbial infections (Asmaa M. Fahim, Eman H. I. Ismael, 2019).
Antibacterial and Antifungal Evaluation
There has been significant interest in evaluating the antibacterial and antifungal activities of thiazole derivatives, including those related to the compound of interest. Some studies have synthesized new derivatives and assessed their efficacy against various bacterial and fungal strains, showing promising results in some cases (Bhushan A. Baviskar, S. S. Khadabadi, S. Deore, 2013).
Structural Elucidation and Microbial Screening
Further research has involved the synthesis of derivatives and their structural elucidation, followed by screening for antibacterial, antifungal, and anti-tuberculosis activities. These studies provide valuable insights into the compound's potential uses and its derivatives in treating various infections (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011).
Optoelectronic Properties
Some investigations have explored the optoelectronic properties of thiazole-based compounds, potentially opening avenues for applications in materials science and engineering. These studies emphasize the versatility of the chemical structure in various scientific and technological domains (Pinar Camurlu, N. Guven, 2015).
properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS2/c14-19-11(9-4-2-1-3-5-9)17-18-13(19)22-8-10(20)16-12-15-6-7-21-12/h1-7H,8,14H2,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVURJZUNJBISOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B3009427.png)

![N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3009429.png)
![Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate](/img/structure/B3009431.png)
![benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3009434.png)

![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3009437.png)



![1-(4-Chlorophenyl)-3-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B3009443.png)


